2-Ethoxy-5-fluorophenylboronic acid pinacol ester
Description
2-Ethoxy-5-fluorophenylboronic acid pinacol ester is a boronic ester derivative characterized by an ethoxy group at the 2-position and a fluorine atom at the 5-position on the phenyl ring. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions.
Properties
Molecular Formula |
C14H20BFO3 |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-(2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-12-8-7-10(16)9-11(12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
InChI Key |
PPUOUUGRWIYVLE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The reaction proceeds via oxidative addition of the aryl halide (X = Br, I) to Pd⁰, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester. A representative procedure involves:
- Substrate : 2-Ethoxy-5-fluorobromobenzene (1.0 equiv)
- Boron source : Bis(pinacolato)diboron (1.2 equiv)
- Catalyst : Pd(PPh₃)₄ (3 mol%)
- Base : KOAc (3.0 equiv)
- Solvent : 1,4-Dioxane/H₂O (6:1 v/v)
- Conditions : 100°C under N₂ for 12 h
The reaction achieves ~85% isolated yield after column chromatography, with purity >98% confirmed by ¹H/¹³C NMR.
Substrate Scope and Limitations
Table 1 compares yields for substituted aryl bromides under standardized Miyaura conditions:
| Aryl Bromide Substituents | Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-Ethoxy-5-fluoro | 85 | 12 |
| 3-Chloro-4-ethoxy-5-fluoro | 72 | 16 |
| 5-Ethoxy-2-fluoro | 91 | 10 |
| 4-Ethoxy (no fluorine) | 94 | 8 |
Data adapted from multiple coupling studies. Fluorine substitution at the meta position reduces yield by 6–9% compared to para-substituted analogs, likely due to increased steric hindrance during transmetallation.
Decarboxylative Borylation: Nickel-Catalyzed Approach
Emerging as a complementary strategy, decarboxylative borylation enables boronic ester formation from carboxylic acid precursors via redox-active esters (RAEs).
Reaction Design and Optimization
The process involves:
- RAE formation : Activation of 2-ethoxy-5-fluorobenzoic acid with N-hydroxyphthalimide
- Catalytic cycle : Ni(cod)₂ (5 mol%) with dtbbpy ligand (6 mol%)
- Additive : MgBr₂·OEt₂ (1.5 equiv) to facilitate transmetallation
- Solvent : THF at 0°C → RT for 2 h
This method achieves comparable yields (82–87%) to Miyaura borylation while avoiding halogenated precursors.
Comparative Advantages
- Tolerates electron-deficient arenes better than Pd systems
- Enables one-pot synthesis from carboxylic acids
- Reduced metal loading (5% Ni vs. 3% Pd)
Protodeboronation Mitigation Strategies
The electron-withdrawing fluorine substituent increases susceptibility to protodeboronation, particularly under basic conditions. Key stabilization approaches include:
pH Control
Maintaining reaction pH <10 reduces boronate hydrolysis (t₁/₂ increases from 2 h at pH 13 to >48 h at pH 7).
Solvent Effects
Mixed aqueous/organic systems (dioxane/H₂O 4:1) suppress side reactions compared to purely aqueous media.
Industrial-Scale Considerations
Table 2 evaluates scalability metrics for both methods:
| Parameter | Miyaura Borylation | Decarboxylative Borylation |
|---|---|---|
| Catalyst cost (USD/kg) | 12,500 (Pd) | 8,200 (Ni) |
| Typical batch size (kg) | 50–100 | 100–200 |
| PMI (Process Mass Intensity) | 23.4 | 18.9 |
| E-factor | 15.2 | 11.8 |
Data synthesized from industrial case studies. The nickel-mediated route shows superior sustainability metrics, though Pd-based methods remain preferred for low-volume, high-value applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the aryl group from the boronic ester with another aryl halide.
Scientific Research Applications
2-Ethoxy-5-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-Ethoxy-5-fluorophenylboronic acid pinacol ester exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic ester group can interact with nucleophiles, electrophiles, and radicals, making it a versatile intermediate in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes of Selected Boronic Acid Pinacol Esters
Structural Insights :
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups (e.g., in [18]) increase electrophilicity, enhancing reactivity in Suzuki couplings.
- Electron-Donating Groups (EDGs) : Ethoxy groups (e.g., in [16]) reduce electrophilicity but improve solubility and stability.
- Steric Effects : Bulky groups like methoxycarbonylmethyl ([9]) may hinder coupling efficiency.
Reactivity Trends:
- Inhibition Activity: Formyl-substituted derivatives (e.g., 2-fluoro-5-formylphenyl in ) exhibit biological activity (e.g., PBP1b inhibition), while acetyl or aminophenyl analogs are inactive .
- Cross-Coupling Efficiency : Electron-deficient derivatives (e.g., 3-CF₃ in [18]) react faster in Suzuki-Miyaura couplings due to increased electrophilicity.
Commercial and Industrial Relevance
- Pharmaceutical Intermediates : Ethoxy- and fluoro-substituted variants (e.g., [16]) are key in drug synthesis.
- Materials Science : Used in cross-linkable hole-transporting materials (e.g., ) and conjugated polymers (e.g., ) [5], .
- Custom Synthesis : Suppliers like Hairui Chemical and Combi-Blocks offer tailored analogs for R&D [9], [16].
Biological Activity
2-Ethoxy-5-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C14H20BFO3 and a molecular weight of 266.12 g/mol. This compound features a phenyl group substituted with an ethoxy group and a fluorine atom, linked to a boronic acid moiety via a pinacol ester. The unique structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry.
Biological Activity Overview
Research on the biological activity of 2-ethoxy-5-fluorophenylboronic acid pinacol ester is limited; however, boron-containing compounds are known for their therapeutic applications, especially in cancer treatment. Boron compounds have been explored for their roles in boron neutron capture therapy (BNCT), which targets tumor cells selectively. The presence of the fluorine atom may enhance its reactivity and biological interactions, potentially leading to improved therapeutic efficacy.
- Anticancer Activity : Boronic acids can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies indicate that certain boronic acid derivatives exhibit significant anticancer properties by disrupting the MDM2-p53 interaction, which is crucial for tumor suppression .
- Antibacterial Properties : Similar compounds have shown antimicrobial activity against various pathogens. For example, 2-formylphenylboronic acids have demonstrated antibacterial effects against Escherichia coli and Bacillus cereus, with mechanisms suggested to involve interference with bacterial protein synthesis .
Comparative Analysis of Similar Compounds
To better understand the potential biological activity of 2-ethoxy-5-fluorophenylboronic acid pinacol ester, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester | C14H20BClF3O3 | Contains chlorine; affects reactivity in coupling reactions |
| 5-Ethoxy-2-fluorophenylboronic acid pinacol ester | C14H20BFO3 | Different substitution pattern; potential variations in activity |
| 4-Ethoxyphenylboronic acid pinacol ester | C12H16BFO3 | Lacks fluorine; broader applications in simpler coupling reactions |
The unique substitution pattern of 2-ethoxy-5-fluorophenylboronic acid pinacol ester enhances its electronic properties, making it particularly effective in selective Suzuki-Miyaura coupling reactions, which are vital for synthesizing complex organic molecules.
Case Studies and Research Findings
- Cancer Treatment Studies : A study investigating boron-containing compounds revealed that those with fluorine substitutions exhibited enhanced reactivity and selectivity in targeting cancer cells. The mechanism involved inhibition of key regulatory proteins associated with tumor growth .
- Antimicrobial Activity Evaluation : Research into related boronic acids has shown promising results against fungal strains such as Candida albicans and Aspergillus niger. The specific mechanism was attributed to the inhibition of leucyl-tRNA synthetase, a critical enzyme in protein synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
